N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
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Overview
Description
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science This compound is characterized by its unique structure, which includes a benzothiophene core, a cyano group, and a dioxine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate . This reaction proceeds through a series of steps including regioselective attack, cyclization, and condensation reactions. The synthetic pathways often depend on the cyanoacetamido moiety in the key precursor, leading to the formation of various heterocyclic derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve the use of efficient protocols such as the Gewald method, intramolecular cyclization via nucleophilic displacement, and thio-Claisen rearrangement . These methods are favored for their simplicity, high yield, and the ability to produce a diverse array of reactive sites in the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide undergoes various types of chemical reactions including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the cyano group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the benzothiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include various heterocyclic derivatives such as thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Medicine: It is being explored for its potential as an anti-inflammatory and antitumor agent.
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit tubulin polymerization by binding to the colchicine site of tubulin, thereby exerting strong antiproliferative effects on cancer cells . Additionally, the compound may interact with other cellular targets such as metalloproteinases, epidermal growth factor receptors, and vascular endothelial growth factor receptors .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide include:
- 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide
- 3-(aryl)benzothieno[2,3-c]pyran-1-ones
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which endows it with a wide range of chemical reactivity and biological activity. Its ability to form diverse heterocyclic derivatives and its significant antiproliferative activity make it a compound of great interest in both medicinal chemistry and material science .
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c15-7-10-9-3-1-2-4-12(9)20-14(10)16-13(17)11-8-18-5-6-19-11/h8H,1-6H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMCDLSXYQNZAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=COCCO3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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